molecular formula C12H10N2O B1666509 Fenazox CAS No. 495-48-7

Fenazox

Cat. No. B1666509
CAS RN: 495-48-7
M. Wt: 198.22 g/mol
InChI Key: GAUZCKBSTZFWCT-YPKPFQOOSA-N
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Patent
US09169200B2

Procedure details

0.204 mL (2.0 mmol) of nitrobenzene and either of 17.2 mg (the amount required for swelling of the reactant, nitrobenzene, in 100%) of Polymer supported reagent-1 synthesized in Example 3 or 14 mg (the amount required for swelling of the reactant, nitrobenzene, in 100%) of Polymer supported reagent-2 synthesized in Example 4 were put into a 50 mL, two-neck flask equipped with a water cooler, and the resulting mixture was stirred at a nitrogen atmosphere for 20 minutes to swell the the polymer supported reagent with the reactant. To this were added 0.262 g (4.0 mmol) of Zn powders, 0.214 g (4.0 mmol) of NH4Cl, and 15 mL of distilled water, and then the reduction reaction was conducted at 80° C. for 200 minutes. After the completion of the reaction, 30 mL of an organic solvent, EA was added thereto and stirred at room temperature for 30 minutes. The resulting mixture was then filtered to separate firstly the solid mixture and the liquid mixture solution. The liquid mixture solution as obtained was put into a separating funnel to separate a water layer and an EA layer. To the separated water layer was added 20 mL of EA and stirred to extract the product remained in the water layer. This procedure was repeated 3 times. To the EA solution as combined was added 1.0 g of anhydrous magnesium sulfate and the resulting mixture was stirred for 30 minutes and then filtered. From the filtered EA solution, an excessive amount of EA was evaporated by using an evaporator to obtain azoxybenzene as a main product.
Quantity
0.204 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
organic solvent
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0.214 g
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
reactant
Reaction Step Six
Name
Quantity
0.262 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-:3])=O.O.[NH4+:11].[Cl-]>[Zn].CC(=O)OCC>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[N:11][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[O-:3] |f:2.3|

Inputs

Step One
Name
Quantity
0.204 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
organic solvent
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O
Step Six
Name
Quantity
0.214 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
0.262 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at a nitrogen atmosphere for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
supported reagent-1 synthesized in Example 3 or 14 mg (the amount
CUSTOM
Type
CUSTOM
Details
supported reagent-2 synthesized in Example 4
CUSTOM
Type
CUSTOM
Details
the reduction reaction
WAIT
Type
WAIT
Details
was conducted at 80° C. for 200 minutes
Duration
200 min
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting mixture was then filtered
CUSTOM
Type
CUSTOM
Details
to separate firstly the solid mixture
CUSTOM
Type
CUSTOM
Details
The liquid mixture solution as obtained
CUSTOM
Type
CUSTOM
Details
was put into a separating funnel
CUSTOM
Type
CUSTOM
Details
to separate a water layer
ADDITION
Type
ADDITION
Details
To the separated water layer was added 20 mL of EA
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
to extract the product
ADDITION
Type
ADDITION
Details
To the EA solution as combined was added 1.0 g of anhydrous magnesium sulfate
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
From the filtered EA solution, an excessive amount of EA was evaporated
CUSTOM
Type
CUSTOM
Details
an evaporator

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+]([O-])(=NC1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.